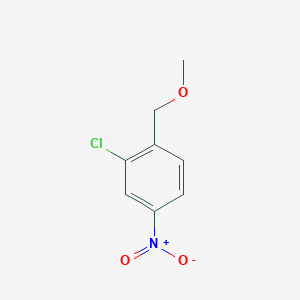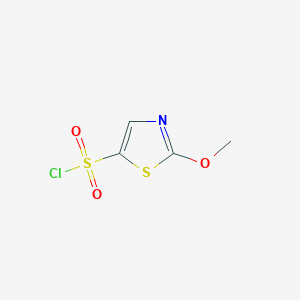
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Übersicht
Beschreibung
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It is a derivative of quinoline, a class of compounds that are prevalent in natural products and pharmacologically useful compounds .
Molecular Structure Analysis
The molecular structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is derived from the basic quinoline structure. The IUPAC Standard InChI for this compound is InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has shown the development of green and efficient synthetic methods for derivatives of this compound, indicating its importance in organic chemistry. For instance, Lei et al. (2011) developed a rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives, highlighting the method's simplicity, mild reaction conditions, and environmental friendliness (Lei, Ma, & Hu, 2011). Similarly, Chebanov et al. (2008) and Han et al. (2017) provided insights into the tuning of chemo- and regioselectivities in multicomponent condensations involving this compound, demonstrating the chemical versatility and the potential for producing a wide range of derivatives with diverse properties (Chebanov et al., 2008); (Han, Hu, & Zhou, 2017).
Pharmacological Applications
A novel compound, 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), showing dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, was studied for its potential in treating diarrhea-predominant irritable bowel syndrome (IBS). The pharmacological properties of TZB-30878 and its efficacy in an IBS-like animal model were confirmed, demonstrating significant potential for therapeutic applications (Tamaoki et al., 2007).
Sensor Applications
A study by Na et al. (2014) introduced a colorimetric chemosensor based on a Schiff base derivative for highly selective sensing of cyanide in aqueous solutions. This research underscores the compound's applicability in developing sensitive, selective sensors for environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).
Natural Product Synthesis
Simonetti, Larghi, and Kaufman (2016) detailed the synthesis of a precursor for natural products, focusing on 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones derived from fungal strains, with potential applications as insecticides and anthelmintics. This work illustrates the compound's relevance in synthesizing bioactive natural products and understanding their biosynthesis (Simonetti, Larghi, & Kaufman, 2016).
Eigenschaften
IUPAC Name |
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNZWIIQXHQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)


![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)

![Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1461866.png)




![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

